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Compound of Interest

Compound Name: 5-bromo-4-fluoropyridin-2(1H)-one

CAS No.: 1805590-93-5

Cat. No.: B2815113

Get Quote

5-bromo-4-fluoropyridin-2(1H)-one is a substituted heterocyclic compound featuring a

pyridine ring core. The presence of three distinct functional groups—a bromine atom, a fluorine

atom, and a pyridinone moiety—imparts a unique reactivity profile, making it a valuable

intermediate for targeted chemical synthesis.

A critical feature of the pyridin-2(1H)-one structure is its existence in a tautomeric equilibrium

with its aromatic alcohol form, 5-bromo-4-fluoropyridin-2-ol. For the purpose of this guide, we

will primarily refer to the pyridinone form, which is generally the predominant tautomer.

Understanding this equilibrium is crucial as it can influence reactivity in different chemical

environments.
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Caption: High-level workflow for the synthesis of the target compound.

Protocol: Synthesis of 5-bromo-4-fluoropyridin-2(1H)-
one
This protocol is a representative procedure based on analogous chemical transformations. [1]

[2]

Preparation: To a solution of 4-fluoropyridin-2(1H)-one (1.0 eq.) in acetonitrile (10 mL/mmol),

add N-Bromosuccinimide (1.05 eq.) in one portion at room temperature.

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS) until the starting material is consumed.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent.

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer,

and extract the aqueous layer twice more with ethyl acetate.

Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution

(to quench any remaining bromine), followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield the crude product.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 5-
bromo-4-fluoropyridin-2(1H)-one.

Spectroscopic Characterization
Structural confirmation is paramount. The following spectroscopic methods are essential for

validating the identity and purity of the synthesized compound. The predicted data are based

on analyses of structurally similar compounds. [3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,

corresponding to the two protons on the pyridine ring. The proton at the C3 position will likely

appear as a doublet, coupled to the fluorine at C4. The proton at the C6 position will appear

as a singlet or a narrow doublet, depending on the long-range coupling.

¹³C NMR: The carbon NMR will display five distinct signals for the five carbon atoms in the

ring. The carbonyl carbon (C2) will be the most downfield signal. The carbons attached to the

electronegative fluorine (C4) and bromine (C5) atoms will also show characteristic shifts and

coupling (in the case of C4 and C3).
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Protocol: Sample Preparation for NMR Analysis
Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in

a clean NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). [7]

Applications in Research and Drug Development
Halogenated heterocycles like 5-bromo-4-fluoropyridin-2(1H)-one are highly sought-after

building blocks in drug discovery. [8][9]The distinct reactivity of the C-Br and C-F bonds allows

for selective, stepwise functionalization.

Cross-Coupling Reactions: The bromine atom at the C5 position is an excellent handle for

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the

introduction of diverse carbon-based substituents. [9]* Nucleophilic Aromatic Substitution

(SₙAr): The fluorine atom at the C4 position, activated by the ring nitrogen, is susceptible to

nucleophilic displacement, allowing for the facile introduction of nitrogen, oxygen, or sulfur

nucleophiles. [8] This dual reactivity makes the compound a powerful tool in the generation

of chemical libraries for Structure-Activity Relationship (SAR) studies. [10]By systematically

modifying the scaffold at these two positions, chemists can fine-tune a molecule's biological

activity, selectivity, and pharmacokinetic properties.

Diagram 3: Role in SAR Studies
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Caption: Use of the scaffold in a typical Structure-Activity Relationship workflow.

Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. The following

information is derived from the Globally Harmonized System (GHS) classifications. [11]

Hazard Statements:

H315: Causes skin irritation. [11] * H319: Causes serious eye irritation. [11] * H335: May

cause respiratory irritation. [11]

Precautionary Measures:

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid

breathing dust, fumes, or vapors. [12]Avoid contact with skin, eyes, and clothing. [12]Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves. * Storage: Store in a tightly sealed container in a cool, dry, and

well-ventilated place. Keep away from incompatible materials such as strong oxidizing

agents.
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5-bromo-4-fluoropyridin-2(1H)-one, with a molecular weight of 191.99 g/mol , is more than

just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined

physicochemical properties, coupled with a versatile reactivity profile, make it an invaluable

intermediate for constructing complex molecular architectures. For researchers in drug

discovery and materials science, a thorough understanding of its synthesis, characterization,

and safe handling is the first step toward unlocking its full potential in developing next-

generation therapeutics and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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